ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-(dimethylamino)prop-2-enoate
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Description
Ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-(dimethylamino)prop-2-enoate is a useful research compound. Its molecular formula is C13H14ClF3N2O2S and its molecular weight is 354.77. The purity is usually 95%.
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Biological Activity
Ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-(dimethylamino)prop-2-enoate, commonly referred to as a pyridine derivative, is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its insecticidal properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring , a trifluoromethyl group , and a dimethylamino group , contributing to its unique chemical properties. The molecular formula is C13H14ClF3N2O2S, and it has a CAS number of 338422-75-6 . Its structure can be represented as follows:
Insecticidal Properties
Research indicates that compounds with similar structures often exhibit significant insecticidal properties . This compound has shown potential in this area due to its ability to interact with neurotransmitter pathways, particularly those involving acetylcholine receptors.
Key studies have demonstrated that this compound can effectively disrupt the nervous system of target pests, leading to paralysis and death. The presence of the dimethylamino group is thought to enhance its binding affinity to these receptors, thereby increasing its efficacy as an insecticide.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Neurotransmitter Modulation : The compound may influence neurotransmitter levels in insects, particularly by acting as an agonist or antagonist at specific receptor sites.
- Cholinergic Pathways : Similar compounds have been shown to inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Chloro-5-(trifluoromethyl)pyridine | Contains chlorine and trifluoromethyl groups | Lacks ester functionality |
Dimethylaminopropenoate | Similar backbone but without pyridine and sulfur | Focused on amine reactivity |
4-Chloro-N,N-dimethylaniline | Contains a chlorine atom but differs in nitrogen placement | Primarily used as an intermediate in dye synthesis |
This comparison highlights how this compound stands out due to its combination of sulfur, trifluoromethyl, and ester functionalities.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Insect Bioassays : In laboratory settings, this compound was tested against common agricultural pests such as aphids and beetles. Results indicated a significant mortality rate within 24 hours of exposure, suggesting high insecticidal potency.
- Mechanistic Studies : Further research focused on elucidating the mechanism of action through electrophysiological assays. These studies confirmed that the compound affects synaptic transmission in insect models by modulating ion channel activity.
Properties
IUPAC Name |
ethyl (E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-(dimethylamino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O2S/c1-4-21-12(20)10(7-19(2)3)22-11-9(14)5-8(6-18-11)13(15,16)17/h5-7H,4H2,1-3H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUAGZGULCCDBS-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)SC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\N(C)C)/SC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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